1,2-O-Ditetradecyl-rac-glycerol
Overview
Description
1,2-O-Ditetradecyl-rac-glycerol is an organic compound with the molecular formula C31H64O3. It consists of a propanol backbone with two tetradecoxy groups attached at the 2 and 3 positions. This compound is typically used for research purposes and is not intended for human or veterinary use.
Mechanism of Action
Target of Action
The primary target of 2,3-Di(tetradecoxy)propan-1-ol is the retina , specifically the photoreceptors and retinal pigment epithelial cells . This compound is used in the formulation of cationic lipids for efficient gene delivery to the retina .
Mode of Action
2,3-Di(tetradecoxy)propan-1-ol is used in the formulation of lipoplexes, which are complexes of cationic lipids and DNA . These lipoplexes interact with their targets (retinal cells) and deliver the DNA into these cells . The DNA is protected from enzymatic digestion by the lipoplexes .
Biochemical Pathways
It is known that the compound plays a role in the process of gene delivery, which can influence various biochemical pathways depending on the specific genes being delivered .
Pharmacokinetics
It is known that the lipoplexes formulated with this compound have a hydrodynamic diameter of 200 nm and are positively charged . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
The primary result of the action of 2,3-Di(tetradecoxy)propan-1-ol is the efficient delivery of genes to the retina . This results in the transfection of retinal cells, including photoreceptors and retinal pigment epithelial cells . The specific molecular and cellular effects would depend on the genes being delivered.
Action Environment
The action of 2,3-Di(tetradecoxy)propan-1-ol can be influenced by various environmental factors. For instance, the efficiency of gene delivery can be affected by the physiological environment of the retina . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,2-O-Ditetradecyl-rac-glycerol are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-O-Ditetradecyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tetradecoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohols.
Scientific Research Applications
1,2-O-Ditetradecyl-rac-glycerol has several applications in scientific research, including:
Nanotechnology: Used in the synthesis of nanomaterials and as a surfactant in nanoparticle preparation.
Drug Delivery Systems: Employed in the formulation of drug delivery systems due to its amphiphilic nature.
Surface Coatings: Utilized in the development of surface coatings for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Di(tetradecyloxy)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2,3-Di(dodecyloxy)propan-1-ol: Similar structure but with shorter alkyl chains.
2,3-Di(octadecyloxy)propan-1-ol: Similar structure but with longer alkyl chains.
Uniqueness
1,2-O-Ditetradecyl-rac-glycerol is unique due to its specific alkyl chain length and the presence of two tetradecoxy groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific amphiphilic characteristics.
Properties
IUPAC Name |
2,3-di(tetradecoxy)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHLVPJJCPWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935368 | |
Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-55-3 | |
Record name | 1,2-Di-O-tetradecylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1561-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ditetradecylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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